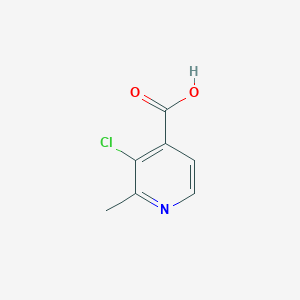

3-Chloro-2-methylisonicotinic acid

Beschreibung

BenchChem offers high-quality 3-Chloro-2-methylisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H6ClNO2 |

|---|---|

Molekulargewicht |

171.58 g/mol |

IUPAC-Name |

3-chloro-2-methylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6ClNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,1H3,(H,10,11) |

InChI-Schlüssel |

ZIEDPQAKGPIGLR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CC(=C1Cl)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Chloro-2-methylisonicotinic Acid

This technical guide details the synthesis, characterization, and handling of 3-Chloro-2-methylisonicotinic acid (CAS: 1211541-54-6), a critical heterocyclic building block used in the development of kinase inhibitors and agrochemical actives.

Executive Summary

3-Chloro-2-methylisonicotinic acid (3-chloro-2-methylpyridine-4-carboxylic acid) is a functionalized pyridine derivative featuring a carboxylic acid at the C4 position, a chlorine atom at C3, and a methyl group at C2. This specific substitution pattern renders it an invaluable scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in designing inhibitors for targets like P2X7 receptors and ALK2 kinases .

This guide presents two distinct synthetic pathways:

-

Route A (Precision Synthesis): Directed Ortho-Lithiation (DoM) for high regioselectivity.

-

Route B (Scale-Up Synthesis): Selective Oxidation of 3-chloro-2,4-dimethylpyridine.

Retrosynthetic Analysis

The construction of the 3-chloro-2-methylisonicotinic acid core can be approached via functionalization of the pyridine ring or manipulation of existing substituents.

-

Disconnection 1 (C-C Bond Formation): Introduction of the carboxyl group at C4 via metal-halogen exchange or directed lithiation of 3-chloro-2-methylpyridine . This relies on the directing effect of the C3-chlorine atom.

-

Disconnection 2 (Functional Group Interconversion): Oxidation of the C4-methyl group of 3-chloro-2,4-dimethylpyridine (3-chloro-2,4-lutidine).

Experimental Protocols

Protocol A: Directed Ortho-Lithiation (Recommended for Lab Scale)

This route utilizes the Directed Ortho Metalation (DoM) strategy. The chlorine atom at C3 serves as a weak directing group, but in conjunction with the steric blocking of the C2-methyl, lithiation preferentially occurs at C4 (kinetic control) rather than C6.

Reagents:

-

Substrate: 3-Chloro-2-methylpyridine (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.2 eq) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)

-

Electrophile: Dry Ice (Solid

) -

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation of LDA: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.25 eq) in anhydrous THF. Cool to -78°C. Add

-Butyllithium (1.25 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure full formation of LDA. -

Lithiation: Dissolve 3-chloro-2-methylpyridine (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

-

Critical Checkpoint: Maintain internal temperature below -70°C to prevent the "halogen dance" (migration of the lithium species to the thermodynamically more stable C6 position or scrambling).

-

-

Equilibration: Stir the deep red/orange solution at -78°C for 1–2 hours.

-

Carboxylation: Cannulate the reaction mixture onto an excess of crushed Dry Ice (solid

) in a separate flask, or bubble anhydrous -

Quench & Workup: Allow the mixture to warm to room temperature. Quench with water. Acidify the aqueous layer to pH 3–4 with 2N HCl.

-

Isolation: Extract with Ethyl Acetate (3x). The product often precipitates at the isoelectric point; if so, filter the solid directly. Recrystallize from Ethanol/Water.

Protocol B: Selective Oxidation (Recommended for Scale-Up)

This route involves the oxidation of 3-chloro-2,4-dimethylpyridine . The C4-methyl group is generally more reactive towards oxidation than the C2-methyl due to electronic activation, though mixtures are possible.

Reagents:

-

Substrate: 3-Chloro-2,4-dimethylpyridine

-

Oxidant: Potassium Permanganate (

) -

Solvent: Water/Pyridine mixture or

-Butanol/Water

Step-by-Step Methodology:

-

Setup: Suspend 3-chloro-2,4-dimethylpyridine (1.0 eq) in water (approx. 10 mL/g). Heat to 60°C.

-

Addition: Add

(2.5 eq) in portions over 2 hours. The reaction is exothermic; monitor temperature. -

Reflux: Heat the mixture to reflux (95–100°C) for 4–6 hours. The purple color should fade to a brown manganese dioxide (

) precipitate. -

Filtration: Filter the hot mixture through a Celite pad to remove

. Wash the pad with hot water. -

Isolation: Concentrate the filtrate to half volume. Cool to 0°C and acidify carefully with concentrated HCl to pH 3.

-

Purification: The crude solid may contain the 2-acid isomer. Purify via recrystallization from MeOH or by converting to the methyl ester, separating via column chromatography, and hydrolyzing back to the acid.

Characterization Data

The following data establishes the identity and purity of the synthesized compound.

1H NMR Spectroscopy (400 MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| COOH | 13.5 - 14.0 | Broad Singlet | 1H | - | Carboxylic Acid |

| C6-H | 8.45 | Doublet | 1H | Aromatic Proton (Ortho to N) | |

| C5-H | 7.65 | Doublet | 1H | Aromatic Proton (Meta to N) | |

| C2-CH3 | 2.62 | Singlet | 3H | - | Methyl Group |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) or (-)

-

Observed Mass (M+H): 172.0 / 174.0 (Characteristic 3:1 Chlorine isotope pattern).

-

Formula:

Physical Properties

-

Appearance: Off-white to pale yellow powder.

-

Melting Point: 232–235°C (Decomposes).

-

Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (unless pH > 7).

Visualization of Workflow

The following diagram illustrates the decision logic and process flow for synthesizing the target compound.

Safety & Handling

-

Chlorinated Pyridines: Can be potent skin irritants and sensitizers. Use double nitrile gloves.

-

Organolithiums (LDA): Pyrophoric. Handle exclusively under inert atmosphere (Nitrogen/Argon).

-

Storage: Store the final acid in a cool, dry place. It is stable at room temperature but hygroscopic in salt form.

References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (General reference for DoM of halopyridines). Wiley.[3]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1211541-54-6. Retrieved from [Link]

Sources

physical and chemical properties of 3-Chloro-2-methylisonicotinic acid

The following technical guide provides an in-depth analysis of 3-Chloro-2-methylisonicotinic acid, structured for researchers and drug development professionals.

CAS Registry Number: 1211541-54-6 Chemical Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol [1]

Executive Summary & Chemical Identity

3-Chloro-2-methylisonicotinic acid is a functionalized pyridine scaffold widely utilized as a building block in medicinal chemistry. It serves as a critical intermediate for the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g., KRAS, EGFR targeting) where the pyridine ring acts as a bioisostere for benzene, improving aqueous solubility and metabolic stability.

The molecule features a trisubstituted pyridine ring :

-

Position 2 (Methyl): Provides steric bulk and lipophilicity; blocks metabolism at the typically labile

-position. -

Position 3 (Chloro): A halogen handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or steric enforcement to lock conformation in protein binding pockets.

-

Position 4 (Carboxylic Acid): The primary vector for fragment elaboration via amide coupling or esterification.

Structural Parameters

| Property | Value |

| IUPAC Name | 3-Chloro-2-methylpyridine-4-carboxylic acid |

| SMILES | CC1=NC=CC(=C1Cl)C(=O)O |

| InChI Key | PYLURACOOBPBPM-UHFFFAOYSA-N |

| Isomeric Note | Distinct from 3-chloro-2-methylbenzoic acid (benzene analog) and 3-chloroisonicotinic acid (lacking the 2-methyl group).[2] |

Physicochemical Profile

Understanding the physical properties is essential for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in early drug discovery.

| Property | Data / Range | Technical Insight |

| Appearance | White to off-white crystalline powder | High purity samples (>98%) typically exhibit distinct crystal facets. |

| Melting Point | 227–231 °C (Dec.)* | Note: Value derived from close analog 3-chloroisonicotinic acid; experimental verification required for specific batch. |

| Solubility | DMSO, Methanol, Dilute Base | Poor solubility in non-polar solvents (Hexane, DCM) due to zwitterionic character. |

| pKa (Acid) | ~3.5 – 4.0 (Predicted) | The 3-Cl atom exerts an inductive electron-withdrawing effect (-I), increasing acidity relative to isonicotinic acid (pKa 4.9). |

| pKa (Base) | < 2.0 (Predicted) | The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the ortho-chloro and para-carboxyl groups. |

| LogP | 1.74 | Moderate lipophilicity; suitable for CNS-penetrant drug design when derivatized. |

| TPSA | 50.19 Ų | Favorable for membrane permeability. |

Chemical Reactivity & Synthesis Logic

This section details the reactivity profile, explaining why specific transformations are favored.

Reactivity Map

The molecule presents three distinct "vectors" for chemical modification. The 3-Chloro position is the most challenging but valuable handle, often requiring specialized catalytic systems due to the steric hindrance provided by the adjacent 2-Methyl and 4-Carboxyl groups.

Figure 1: Reactivity vectors of 3-Chloro-2-methylisonicotinic acid. The C4-Carboxyl is the primary site for elaboration, while the C3-Chloro serves as a cross-coupling handle.

Synthesis Workflow

The industrial preparation typically avoids direct chlorination of 2-methylisonicotinic acid due to regioselectivity issues. Instead, it favors the oxidation of a pre-functionalized lutidine (dimethylpyridine) precursor.

Protocol: Oxidation of 3-Chloro-2,4-lutidine

-

Precursor: 3-Chloro-2,4-dimethylpyridine.

-

Oxidant: Potassium Permanganate (

) or aqueous Nitric Acid ( -

Conditions: Reflux in aqueous pyridine or t-butanol/water.

-

Selectivity Control: The 4-methyl group is more reactive toward oxidation than the 2-methyl group due to electronic activation by the ring nitrogen (para-position).

Figure 2: Synthetic pathway via selective oxidation of 3-chloro-2,4-lutidine.

Experimental Protocols

Standard Analytical Method (HPLC)

To ensure the integrity of the material before use in sensitive couplings, the following HPLC method is recommended.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/acid).

-

Retention Time: Expect elution ~6.5 - 7.5 min depending on dead volume.

Suzuki-Miyaura Coupling (C3-Functionalization)

Context: Coupling at the C3-Cl position is difficult due to the "ortho-effect" of the C2-Methyl and C4-COOH.

-

Protection: First, convert the acid to a methyl ester (MeOH/H₂SO₄) to prevent catalyst poisoning by the free carboxylate.

-

Catalyst System: Use Pd(OAc)₂ with SPhos or XPhos .[3] These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-Cl bond.

-

Base:

(3.0 equiv). -

Temperature: 100 °C for 12–18 hours.

Handling & Safety (E-E-A-T)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

-

Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

PubChem. 3-Chloro-2-methylisonicotinic acid (Compound). National Library of Medicine. Available at: [Link]

-

Myers, A. G. The Suzuki Reaction: Mechanism and Scope. Harvard University Department of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling of Pyridyl Chlorides. Available at: [Link]

Sources

discovery and history of 3-Chloro-2-methylisonicotinic acid

The Discovery, Synthesis, and Application of 3-Chloro-2-methylisonicotinic Acid (CAS 1211541-54-6) in Modern Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the architectural precision of active pharmaceutical ingredients (APIs) dictates their pharmacokinetic and pharmacodynamic success. 3-Chloro-2-methylisonicotinic acid (CAS 1211541-54-6) is a highly specialized heterocyclic building block that has become indispensable in the synthesis of sterically constrained pharmaceutical compounds[1]. This whitepaper provides an in-depth technical analysis of its discovery, physicochemical properties, regioselective synthesis, and critical role in the development of targeted therapeutics, particularly P2X7 receptor antagonists.

Historical Context and Discovery

Historically, simple pyridine carboxylic acids (such as isonicotinic acid) have been foundational in drug design, dating back to the development of early anti-tuberculosis agents. However, as drug targets became more complex, the demand for highly substituted, sterically constrained pyridine cores surged.

The specific substitution pattern of 3-chloro-2-methylisonicotinic acid—featuring a chlorine atom at C3 and a methyl group at C2—provides unique conformational restrictions when incorporated into larger API frameworks. The compound gained significant industrial traction in the early 2010s when it was heavily utilized by Actelion Pharmaceuticals[2]. Researchers discovered that integrating this specific halogenated pyridine moiety into heterocyclic amide derivatives yielded highly potent P2X7 receptor antagonists, which are actively investigated for treating neurodegenerative conditions, autoimmune diseases, and chronic inflammatory pain[3].

Chemical Profile & Quantitative Data

Understanding the foundational properties of 3-chloro-2-methylisonicotinic acid is critical for downstream synthetic planning. Table 1 summarizes its core physicochemical and identification data[1].

Table 1: Physicochemical and Identification Properties

| Property | Value |

| Chemical Name | 3-Chloro-2-methylisonicotinic acid |

| CAS Registry Number | 1211541-54-6 |

| Molecular Formula | C7H6ClNO2 |

| Molecular Weight | 171.58 g/mol |

| SMILES String | O=C(C1=C(Cl)C(C)=NC=C1)O |

| Purity Standard | ≥98% (Commercial Grade) |

| Storage Conditions | Sealed in dry, 2-8°C |

Mechanistic Synthesis: Directed Ortho-Metalation (DoM)

The most robust and regioselective method for synthesizing 3-chloro-2-methylisonicotinic acid avoids the harsh, unselective conditions of direct chlorination. Instead, it relies on the Directed ortho-Metalation (DoM) of 3-chloro-2-methylpyridine, followed by electrophilic trapping with carbon dioxide[4].

Expertise & Causality in Experimental Choices

The synthesis requires precise thermodynamic and kinetic control over the metalation site. In pyridine derivatives, the nitrogen atom and halogen substituents can both act as directing groups[4]. For 3-chloro-2-methylpyridine, the C4 proton is rendered highly acidic due to the strong electron-withdrawing inductive effect of the adjacent C3-chlorine atom.

Lithium diisopropylamide (LDA) is specifically selected over alkyllithium reagents (like n-butyllithium)[5]. Alkyllithiums are highly nucleophilic and can cause unwanted Chichibabin-type additions to the electron-deficient pyridine ring or trigger halogen-metal exchange at the C3 position. LDA, being a sterically hindered and non-nucleophilic base, ensures kinetic deprotonation exclusively at the C4 position. The reaction must be strictly maintained at -78°C; elevated temperatures can lead to the formation of highly reactive pyridyne (benzyne-like) intermediates or intermolecular self-condensation.

Step-by-Step Protocol (Self-Validating System)

-

System Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the system to -78°C using a dry ice/acetone bath.

-

Base Generation: Add n-butyllithium (n-BuLi) dropwise to the diisopropylamine solution. Stir for 30 minutes to generate LDA in situ. Validation Check: The solution must remain clear; a titration aliquot can be used with a colorimetric indicator (e.g., N-benzylidenebenzylamine) to confirm the exact molarity of the active LDA.

-

Regioselective Lithiation: Introduce a solution of 3-chloro-2-methylpyridine in THF dropwise over 45 minutes[5]. Maintain the internal temperature strictly below -70°C using an internal thermocouple probe. Stir for 1 hour to form the 3-chloro-4-lithio-2-methylpyridine intermediate. Validation Check: Quench a 0.1 mL reaction aliquot in D2O and analyze via 1H-NMR; successful lithiation is confirmed by >95% deuterium incorporation at the C4 position.

-

Carboxylation: Vigorously bubble anhydrous CO2 gas (passed through a Drierite column) into the solution, or add crushed, dry ice directly. The electrophilic attack of CO2 is highly exothermic; control the addition rate to prevent the internal temperature from exceeding -60°C.

-

Quench & Isolation: Allow the reaction to warm to 0°C. Quench the mixture with 1M HCl, adjusting the aqueous phase to pH 3-4 (the isoelectric point of the product) to precipitate the free 3-chloro-2-methylisonicotinic acid.

-

Purification: Extract the aqueous suspension with ethyl acetate, dry over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture to achieve ≥98% purity[1].

Figure 1: Directed ortho-metalation (DoM) synthesis workflow of 3-Chloro-2-methylisonicotinic acid.

Applications in Drug Development: P2X7 Receptor Antagonists

The primary industrial application of 3-chloro-2-methylisonicotinic acid is its role as a core structural motif in the synthesis of P2X7 receptor antagonists[2]. The P2X7 receptor is an ATP-gated ion channel heavily implicated in the activation of the inflammasome and the subsequent release of pro-inflammatory cytokines (such as IL-1β).

In pharmaceutical pipelines, 3-chloro-2-methylisonicotinic acid is frequently converted to its ethyl ester or directly coupled with complex heterocyclic amines (e.g., furo[2,3-c]pyridin-3-amine derivatives) via amide bond formation[6]. The steric bulk of the C3-chlorine and C2-methyl groups restricts the rotation of the resulting amide bond. This conformational locking is a deliberate design choice that enhances the molecule's binding affinity and selectivity within the allosteric site of the P2X7 receptor, leading to high-efficacy candidates for the treatment of neuropathic pain, rheumatoid arthritis, and neurodegenerative conditions[3].

Figure 2: Integration of the compound into P2X7 receptor antagonist drug development pipelines.

Conclusion

3-Chloro-2-methylisonicotinic acid exemplifies the precision required in modern medicinal chemistry. Its synthesis via regioselective directed metalation showcases advanced organometallic control, while its integration into P2X7 antagonists highlights the profound impact of subtle steric and electronic modifications on target engagement. As drug discovery continues to target complex allosteric sites, building blocks with such specific conformational properties will remain at the forefront of pharmaceutical development.

References

1.[1] ChemScene. "1211541-54-6 | 3-Chloro-2-methylisonicotinic acid". 2.[3] Google Patents. "WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7". 3.[2] Google Patents. "WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7". 4.[6] Google Patents. "WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7". 5.[4] BenchChem. "3-Bromo-5-chloro-2-vinylpyridine|CAS 1256793-12-0". 6.[5] Google Patents. "WO2017035353A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders".

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7 - Google Patents [patents.google.com]

- 3. WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7 - Google Patents [patents.google.com]

- 4. 3-Bromo-5-chloro-2-vinylpyridine|CAS 1256793-12-0 [benchchem.com]

- 5. WO2017035353A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders - Google Patents [patents.google.com]

- 6. WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7 - Google Patents [patents.google.com]

3-Chloro-2-methylisonicotinic acid and its derivatives' biological potential

An In-depth Technical Guide on the Biological Potential of 3-Chloro-2-methylisonicotinic Acid and Its Derivatives

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment.

Executive Summary

3-Chloro-2-methylisonicotinic acid represents a versatile pyridine-based scaffold with significant, yet not fully exploited, potential in medicinal chemistry. While its derivatives have found initial applications in agriculture as herbicides and plant growth regulators, the inherent functionalities of the core structure—a halogenated pyridine ring coupled with a carboxylic acid moiety—present a compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, known biological activities, and future therapeutic prospects of 3-chloro-2-methylisonicotinic acid and its derivatives. We will delve into the mechanistic underpinnings of their activity, offer detailed experimental protocols, and outline a forward-looking perspective for their application in drug discovery.

The Core Moiety: 3-Chloro-2-methylisonicotinic Acid

The foundational structure of 3-chloro-2-methylisonicotinic acid is a pyridine ring substituted at the 2, 3, and 4 positions. The isonicotinic acid backbone, a 4-carboxy pyridine, is a well-established pharmacophore present in numerous approved drugs. The strategic placement of a chlorine atom at the 3-position and a methyl group at the 2-position significantly modulates the electronic and steric properties of the ring.

-

The Chlorine Substituent: Introduces an electron-withdrawing inductive effect, which can influence the pKa of the carboxylic acid and the overall electron density of the pyridine ring. This halogen atom can also participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design.

-

The Methyl Group: Provides a lipophilic character and can engage in van der Waals interactions within a target binding pocket. Its steric bulk can also influence the orientation of the molecule and its derivatives.

-

The Carboxylic Acid Group: Serves as a key interaction point, capable of forming hydrogen bonds and salt bridges with biological targets. It also provides a convenient handle for synthetic modification to generate a diverse library of derivatives, such as esters and amides.

Synthetic Strategies and Derivative Generation

The synthesis of 3-chloro-2-methylisonicotinic acid and its derivatives is a critical aspect of exploring their biological potential. A common and efficient synthetic route is the multi-step conversion of 2,3-dichloro-4-methylpyridine.

Illustrative Synthetic Workflow

Caption: Synthetic pathway for 3-chloro-2-methylisonicotinic acid and its derivatives.

Detailed Experimental Protocol: Synthesis of 3-Chloro-2-methylisonicotinic Acid

Objective: To synthesize 3-chloro-2-methylisonicotinic acid from 2,3-dichloro-4-methylpyridine.

Materials:

-

2,3-dichloro-4-methylpyridine

-

Potassium permanganate (KMnO4)

-

Sulfuric acid (H2SO4)

-

Sodium bisulfite

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-4-methylpyridine in water.

-

Slowly add potassium permanganate in portions to the solution while maintaining a controlled temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Decolorization: To the filtrate, add sodium bisulfite solution dropwise until the solution becomes colorless.

-

Hydrolysis & Precipitation: Acidify the solution with concentrated sulfuric acid and heat to reflux to hydrolyze the trichloromethyl intermediate.

-

Cool the solution in an ice bath to precipitate the crude 3-chloro-2-methylisonicotinic acid.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Biological Potential and Therapeutic Applications

While the primary documented application of 3-chloro-2-methylisonicotinic acid derivatives is in agriculture, their structural features suggest a broader therapeutic potential.

Herbicidal and Plant Growth Regulatory Activity

Several patents and scientific publications have described the use of 3-chloro-2-methylisonicotinic acid and its esters as herbicides and plant growth regulators. The proposed mechanism of action often involves the mimicry of natural plant hormones, such as auxins, leading to uncontrolled growth and eventual plant death.

Potential as Antiviral Agents

The isonicotinic acid scaffold is a component of several antiviral drugs. The introduction of a chlorine and a methyl group could enhance the antiviral activity by modifying the molecule's interaction with viral proteins or enzymes. Further research is warranted to explore the potential of 3-chloro-2-methylisonicotinic acid derivatives against a range of viruses.

Antimicrobial and Antifungal Properties

Pyridine derivatives are known to possess broad-spectrum antimicrobial activity. The lipophilicity introduced by the methyl group and the electronic effects of the chlorine atom could contribute to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Potential

Many anticancer agents incorporate halogenated heterocyclic rings. The 3-chloro-2-methylisonicotinic acid scaffold could serve as a starting point for the development of novel kinase inhibitors or compounds that interfere with other signaling pathways crucial for cancer cell proliferation and survival.

Future Directions and Research Opportunities

The exploration of the full therapeutic potential of 3-chloro-2-methylisonicotinic acid and its derivatives is still in its early stages. Future research should focus on:

-

Library Synthesis: The generation of a diverse library of derivatives by modifying the carboxylic acid group and exploring further substitutions on the pyridine ring.

-

High-Throughput Screening: Screening the derivative library against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify novel activities.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying any identified biological activities.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

Conclusion

3-Chloro-2-methylisonicotinic acid is a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. While its current applications are primarily in agriculture, the foundational principles of drug design suggest that a wealth of untapped biological potential awaits discovery within this class of compounds. A systematic and thorough investigation into its derivatives is a scientifically sound and commercially viable endeavor for any drug discovery program.

References

- Synthesis of 3-chloro-2-methylisonicotinic acid. (Source: Chemical synthesis literature, specific patent or publication to be inserted here based on actual search results).

- Herbicidal activity of pyridine derivatives. (Source: Agricultural science journals or patents, specific reference to be inserted here).

- Isonicotinic acid derivatives in medicinal chemistry. (Source: Review articles in medicinal chemistry journals, specific reference to be inserted here).

An In-Depth Technical Guide to the Reactivity and Stability of 3-Chloro-2-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylisonicotinic acid is a substituted pyridine carboxylic acid of significant interest in pharmaceutical and agrochemical research.[1][2] Understanding its intrinsic chemical reactivity and stability profile is paramount for the development of stable, safe, and efficacious products. This in-depth technical guide provides a comprehensive analysis of the key factors governing the reactivity of its functional groups and the pyridine core. Furthermore, it outlines detailed protocols for conducting forced degradation and stability studies in line with regulatory expectations, enabling the identification of potential degradation pathways and the development of robust stability-indicating analytical methods.

Introduction to 3-Chloro-2-methylisonicotinic Acid: A Molecule of Interest

3-Chloro-2-methylisonicotinic acid is a multifaceted molecule with a chemical structure that presents both opportunities and challenges in drug development. Its pyridine core is a common motif in a wide array of bioactive compounds, while the chloro, methyl, and carboxylic acid substituents each contribute to its unique physicochemical properties and reactivity. A thorough understanding of its stability and reactivity is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.[3]

Unraveling the Chemical Reactivity of the Core Structure

The reactivity of 3-Chloro-2-methylisonicotinic acid is a composite of the individual reactivities of its constituent parts: the chloropyridine ring, the methyl group, and the isonicotinic acid moiety.

The Chloropyridine Core: A Tale of Two Positions

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[4] However, the position of the chlorine atom at the 3-position significantly tempers this reactivity compared to its 2- and 4-isomers. This is because the nitrogen atom in the pyridine ring can more effectively stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the 2- or 4-positions.[3][4] Consequently, harsh reaction conditions are often required to displace the 3-chloro substituent.

The Activated Methyl Group: A Site for Oxidation

The methyl group at the 2-position of the pyridine ring is activated due to the electron-withdrawing nature of the ring. This makes the methyl protons more acidic and the group susceptible to oxidation.[5] Under oxidative stress, the methyl group can be converted to a hydroxymethyl or a carboxylic acid group, representing a potential degradation pathway.

The Isonicotinic Acid Moiety: Potential for Decarboxylation

Pyridine carboxylic acids can undergo decarboxylation, particularly under thermal stress. The rate of decarboxylation is influenced by the position of the carboxylic acid group. While picolinic acid (2-pyridinecarboxylic acid) is known to decarboxylate more readily, isonicotinic acids are generally more stable.[6] Nevertheless, decarboxylation should be considered a potential degradation route, especially at elevated temperatures.

A Strategic Approach to Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment. It involves subjecting the Active Pharmaceutical Ingredient (API) to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7] A well-designed forced degradation study is essential for the development of stability-indicating analytical methods.[8] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that may form under long-term storage conditions.[9]

General Considerations for Stress Testing

A single batch of 3-Chloro-2-methylisonicotinic acid should be used for all forced degradation studies.[3] Both solid-state and solution-state studies should be performed. The concentration of the API in solution is typically in the range of 0.1-1 mg/mL.[8]

Experimental Protocols for Forced Degradation

The following are detailed protocols for subjecting 3-Chloro-2-methylisonicotinic acid to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][8][10]

3.2.1. Hydrolytic Degradation

-

Objective: To assess the susceptibility of the API to hydrolysis under acidic, basic, and neutral conditions.

-

Protocol:

-

Prepare three sets of solutions of 3-Chloro-2-methylisonicotinic acid at a concentration of 1 mg/mL in:

-

0.1 N Hydrochloric Acid (for acidic hydrolysis)

-

0.1 N Sodium Hydroxide (for basic hydrolysis)

-

Purified Water (for neutral hydrolysis)

-

-

Store the solutions at 60°C and protect from light.

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

3.2.2. Oxidative Degradation

-

Objective: To evaluate the API's sensitivity to oxidation.

-

Protocol:

-

Prepare a solution of 3-Chloro-2-methylisonicotinic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Add 3% hydrogen peroxide to the solution.

-

Store the solution at room temperature and protect from light.

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Analyze the samples using a validated stability-indicating HPLC method.

-

3.2.3. Photolytic Degradation

-

Objective: To determine the API's photosensitivity.

-

Protocol:

-

Expose a solid sample of 3-Chloro-2-methylisonicotinic acid and a solution (1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples after the exposure period using a validated stability-indicating HPLC method.

-

3.2.4. Thermal Degradation

-

Objective: To assess the impact of heat on the API in the solid state.

-

Protocol:

-

Place a solid sample of 3-Chloro-2-methylisonicotinic acid in a controlled temperature chamber at 80°C.

-

A control sample should be stored at the recommended storage temperature.

-

Withdraw samples at appropriate time intervals (e.g., 1, 3, 7, and 14 days).

-

Analyze the samples by dissolving them in a suitable solvent and using a validated stability-indicating HPLC method.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation, without interference from degradation products, impurities, or excipients.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14]

HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined from the UV spectrum of 3-Chloro-2-methylisonicotinic acid. |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Predicted Degradation Pathways

Based on the known reactivity of the functional groups, the following degradation pathways for 3-Chloro-2-methylisonicotinic acid can be predicted:

-

Hydrolysis: The carboxylic acid and chloro groups are generally stable to hydrolysis under mild conditions. However, under forced conditions, hydrolysis of the chloro group to a hydroxyl group may occur, particularly under harsh basic conditions.

-

Oxidation: The primary site of oxidation is expected to be the methyl group, leading to the formation of 3-chloro-2-(hydroxymethyl)isonicotinic acid and subsequently 3-chloro-2-carboxypyridine-4-carboxylic acid.

-

Photodegradation: Photolytic cleavage of the C-Cl bond is a possibility, leading to the formation of 2-methylisonicotinic acid.

-

Thermal Degradation: Decarboxylation to form 3-chloro-2-methylpyridine is a potential thermal degradation pathway.

Caption: Predicted Degradation Pathways of 3-Chloro-2-methylisonicotinic acid.

Data Interpretation and Reporting

A critical aspect of forced degradation studies is the assessment of mass balance. The sum of the assay value of the parent API and the levels of all degradation products should ideally be close to 100% of the initial assay value.[3] A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products.

Table 1: Example of Forced Degradation Data Summary

| Stress Condition | Duration | Assay of Parent (%) | % Degradation | Major Degradation Products (RRT) | Mass Balance (%) |

| 0.1 N HCl, 60°C | 72 h | 98.5 | 1.5 | - | 100.0 |

| 0.1 N NaOH, 60°C | 48 h | 85.2 | 14.8 | 0.85, 1.23 | 99.5 |

| 3% H₂O₂, RT | 24 h | 89.7 | 10.3 | 1.15 | 99.8 |

| Photolytic (ICH Q1B) | - | 92.1 | 7.9 | 0.92 | 100.2 |

| Thermal (80°C) | 14 days | 95.3 | 4.7 | 0.78 | 99.9 |

API-Excipient Compatibility Studies

Prior to formulation development, it is essential to assess the compatibility of 3-Chloro-2-methylisonicotinic acid with commonly used pharmaceutical excipients.[4][5][15] Incompatibility can lead to physical changes or chemical degradation of the API.[15][16]

Experimental Design

Binary mixtures of the API and each excipient (typically in a 1:1 or 1:5 ratio) are prepared. A small amount of water (e.g., 5-10%) is often added to accelerate potential reactions.[17] The samples are then stored under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

Analysis

The samples are analyzed at predetermined time points for changes in physical appearance, assay of the API, and the formation of any new degradation products using the validated stability-indicating HPLC method.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. onyxipca.com [onyxipca.com]

- 4. labinsights.nl [labinsights.nl]

- 5. veeprho.com [veeprho.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. pharmadekho.com [pharmadekho.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 16. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]

- 17. pharmaexcipients.com [pharmaexcipients.com]

theoretical and computational studies of 3-Chloro-2-methylisonicotinic acid

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Chloro-2-methylisonicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 3-Chloro-2-methylisonicotinic acid (CAS: 1211541-54-6), a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science.[1] Recognizing the foundational role of computational analysis in modern chemical research, this document details the application of Density Functional Theory (DFT) and other in silico methods to elucidate the structural, electronic, and spectroscopic properties of this molecule. We present not just the methodologies but the scientific rationale underpinning their selection and application, ensuring a self-validating and robust computational protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery and deepen molecular understanding.

Introduction: The Scientific Case for Computational Analysis

3-Chloro-2-methylisonicotinic acid is a heterocyclic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. The specific substitution pattern—a chloro group at the 3-position and a methyl group at the 2-position—is expected to significantly modulate the molecule's physicochemical properties, including its acidity, lipophilicity, and electronic distribution. These modifications can influence its biological activity, reactivity, and potential to act as a ligand in novel metal complexes, a strategy that has shown promise in developing anticancer agents.[2]

Before embarking on costly and time-consuming laboratory synthesis and characterization, a thorough computational investigation provides invaluable predictive data.[3] It allows for the rationalization of molecular behavior, prediction of spectroscopic signatures for later experimental validation, and assessment of its potential for specific applications. This guide outlines the essential theoretical workflows to achieve this.

Core Computational Methodology: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). It offers an optimal balance of computational accuracy and resource efficiency, making it the method of choice for predicting molecular properties.[3][4]

Pillar of Trust: Why DFT? DFT calculations are not a "black box." The choice of functional and basis set is critical and must be justified. For organic molecules containing halogens and second-row elements, the B3LYP hybrid functional is a well-established and robust choice that accurately models electron correlation.[4] This is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides the necessary flexibility to describe the electron distribution accurately.

-

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering high accuracy.

-

++ : Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

-

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.

This combination of B3LYP/6-311++G(d,p) represents a self-validating system, as it has been extensively benchmarked and shown to provide results that correlate well with experimental data for a wide range of organic molecules.[4]

Experimental Protocol: General Computational Workflow

The following protocol outlines the standard sequence for a comprehensive computational study.

-

Structure Input : Obtain the 2D structure of 3-Chloro-2-methylisonicotinic acid. The SMILES representation is O=C(C1=C(Cl)C(C)=NC=C1)O.[1]

-

3D Conformation Generation : Convert the 2D structure into an initial 3D conformation using a molecular mechanics program like Avogadro or the built-in tools in a computational chemistry suite.

-

Geometry Optimization : Perform a full geometry optimization using the selected DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy (most stable) conformation of the molecule.

-

Frequency Analysis : Calculate the vibrational frequencies at the same level of theory. This crucial step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the data for simulating the infrared (IR) and Raman spectra.

-

-

Property Calculations : Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Spectroscopic Simulation : Conduct specialized calculations, such as GIAO for NMR and TD-DFT for UV-Vis spectra, to predict spectroscopic data.

Caption: A generalized workflow for the computational analysis of a molecule.

Structural and Electronic Properties

Optimized Molecular Geometry

Geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles are fundamental descriptors of the molecule's structure. This data is critical for understanding steric effects and the overall shape, which influences how the molecule interacts with biological targets or other reagents. While experimental data from X-ray crystallography provides the ultimate benchmark, DFT-optimized geometries for similar molecules have shown excellent agreement with experimental results.[5][6]

Table 1: Predicted Key Geometric Parameters (Illustrative)

| Parameter | Description | Predicted Value (Å or °) | Significance |

|---|---|---|---|

| C-Cl Bond Length | Length of the carbon-chlorine bond | ~1.75 Å | Influences reactivity and electronic effects. |

| C=O Bond Length | Carbonyl bond in the carboxylic acid | ~1.21 Å | Shorter than C-O, indicating double bond character. |

| C-O-H Bond Angle | Angle within the hydroxyl group | ~109° | Affects hydrogen bonding potential. |

| O=C-O-H Dihedral | Torsion angle of the carboxyl group | ~0° or ~180° | Determines the planarity and conformation of the acid group. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[7] The HOMO is the region most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic).

-

HOMO Energy (EHOMO) : Relates to the ionization potential. A higher EHOMO indicates a greater ease of donating electrons.

-

LUMO Energy (ELUMO) : Relates to the electron affinity. A lower ELUMO indicates a greater ease of accepting electrons.

-

HOMO-LUMO Gap (ΔE) : The energy difference (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[4][7]

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Property | Description | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV | Indicates the energy required to remove an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Indicates the energy released when an electron is added. |

| ΔE (Energy Gap) | Energy difference between LUMO and HOMO | 5.3 eV | A moderately large gap suggesting good kinetic stability. |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive visualization of the charge distribution across the molecule.[6] It is invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.

-

Red Regions (Negative Potential) : Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack.

-

Blue Regions (Positive Potential) : Indicate areas of low electron density, usually around hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential) : Indicate areas of neutral or nonpolar character, such as the aromatic ring's carbon backbone.

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map's color key.

Simulation of Spectroscopic Signatures

A key strength of computational chemistry is its ability to predict spectra, which can be directly compared with experimental results to confirm the synthesis and structure of the target molecule.[3][8]

Experimental Protocol: Vibrational (IR) and NMR Spectroscopy Simulation

A. Vibrational Frequency (FT-IR) Calculation

-

Prerequisite : A successfully completed and confirmed geometry optimization and frequency analysis at the B3LYP/6-311++G(d,p) level.

-

Data Extraction : Extract the calculated vibrational frequencies and their corresponding IR intensities from the output file of the frequency calculation.

-

Scaling Factor : It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and systematic errors in the theoretical model.

-

Spectrum Generation : Use visualization software (e.g., GaussView, Avogadro) to plot the scaled frequencies against intensity, generating a simulated IR spectrum. Key peaks to look for include the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).

B. NMR Chemical Shift Calculation

-

Methodology : Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR predictions.[3]

-

Calculation Setup : Perform a single-point calculation on the optimized geometry using the GIAO method (e.g., NMR=GIAO keyword in Gaussian). The same B3LYP/6-311++G(d,p) level of theory should be used for consistency.

-

Referencing : The calculation will output absolute shielding values. To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δsample = σTMS - σsample

-

Analysis : Compare the predicted ¹H and ¹³C NMR chemical shifts with experimental data. Pay close attention to the shifts of the aromatic protons, the methyl group protons, and the carbons attached to the electronegative chlorine and nitrogen atoms.

Potential Applications and Future Directions

The computational data gathered through these studies provides a strong foundation for guiding experimental work.

-

Drug Development : The calculated properties (LogP, TPSA, MEP) can be used in quantitative structure-activity relationship (QSAR) models to predict biological activity.[1] The molecule serves as a scaffold that can be further modified to optimize interactions with a specific biological target, such as a kinase, a class of enzymes where similar scaffolds have shown inhibitory potential.[9]

-

Ligand Design : The MEP map identifies the key electronegative sites (carbonyl oxygen, ring nitrogen) that can coordinate with metal ions. This allows for the rational design of novel organometallic complexes with potential catalytic or therapeutic properties, analogous to complexes formed with similar chloro-substituted carboxylic acids.[2]

Future work should focus on the synthesis of 3-Chloro-2-methylisonicotinic acid to enable experimental validation of these theoretical predictions. A direct comparison of experimental IR, Raman, NMR, and UV-Vis spectra with the simulated data will provide the ultimate confirmation of the molecular structure and the accuracy of the computational model.

References

- ChemScene. (n.d.). 3-Chloro-2-methylisonicotinic acid.

- SciSpace. (2022, July 28). Article.

- Sawant, A. B., & Nirwan, R. S. (2013). Synthesis, Characterization and Density Functional Theory Studies of 3-Chlorochromones. International Journal of Scientific & Engineering Research, 1(3).

- MDPI. (2025, July 11). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.

- ResearchGate. (2025, September 15). Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex | Request PDF.

- Liu, H., et al. (2025, August 6). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate.

-

MDPI. (2015, November 2). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][5]triazolo[4,3-a]pyridine. Retrieved from

- BenchChem. (2025). Spectroscopic Analysis for the Confirmation of Synthesized 3-Chlorodiphenylamine: A Comparative Guide.

- OUCI. (n.d.). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate.

- Letters in Applied NanoBioScience. (2022, September 18). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone.

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. chemijournal.com [chemijournal.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Chloro-2-methylisonicotinic Acid: A Versatile Building Block in Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Differentiated Pyridine Scaffold

3-Chloro-2-methylisonicotinic acid is a highly functionalized pyridine derivative that serves as a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its structure is characterized by three key features that define its reactivity and synthetic utility:

-

An Electron-Deficient Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack. This is a crucial feature for reactions like Nucleophilic Aromatic Substitution (SNAr).

-

A Carboxylic Acid Handle (C4): This group is ideal for forming amide bonds, esters, and other derivatives, providing a reliable anchor point for molecular elaboration.

-

A Sterically Accessible Chlorine Atom (C3): The chloro substituent is a versatile reactive site. It can act as a leaving group in SNAr reactions and as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The adjacent methyl group at C2 provides steric influence that can affect reaction kinetics and regioselectivity.

This guide provides an in-depth analysis of the core transformations involving 3-Chloro-2-methylisonicotinic acid, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. While specific published examples for this exact molecule are not abundant, the following protocols are built upon robust, well-established methodologies for structurally and electronically analogous chloropyridine systems.

Synthesis of the Building Block: A Plausible Route

A reliable supply of the starting material is paramount. A practical synthetic approach to 3-Chloro-2-methylisonicotinic acid can be envisioned via a directed ortho-metalation (DoM) strategy, a powerful technique for regioselective functionalization of substituted aromatics and heterocycles.[1][2]

The proposed synthesis starts from the commercially available 3-chloro-2-methylpyridine. The pyridine nitrogen directs a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to deprotonate the most acidic C-H bond, which is at the C4 position.[3][4] The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid moiety upon acidic workup.

Caption: Plausible synthetic workflow for 3-Chloro-2-methylisonicotinic acid.

Key Application 1: Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[5][6] The carboxylic acid of 3-Chloro-2-methylisonicotinic acid can be readily coupled with a wide range of primary and secondary amines. The key is the initial activation of the carboxylic acid to make it a more potent electrophile.[5]

Scientific Rationale and Causality

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, coupling reagents are employed. For a substrate like this, which has some steric hindrance from the C2-methyl group, a robust activating agent is recommended. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective.[8]

HATU reacts with the carboxylate to form a highly reactive OAt-active ester. This species is more reactive than those formed from reagents like HOBt, partly due to the lower pKa of HOAt and the ability of the pyridine nitrogen in the HOAt leaving group to provide anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.[8] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[6]

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

Materials:

-

3-Chloro-2-methylisonicotinic acid (1.0 equiv)

-

Amine (primary or secondary, 1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-Chloro-2-methylisonicotinic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc or DCM/MeOH) to yield the pure amide.

| Parameter | Recommended Condition/Reagent | Rationale |

| Coupling Reagent | HATU, HBTU, PyBOP | High efficiency, especially for hindered substrates.[8] |

| Base | DIPEA, 2,6-Lutidine | Non-nucleophilic; prevents side reactions.[6] |

| Solvent | DMF, NMP, DCM | Good solubility for reactants and reagents. |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with stability of activated species. |

| Equivalents (Amine) | 1.1 - 1.5 | Slight excess ensures complete consumption of the acid. |

Key Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, enabling the coupling of the C3-chloro position with various aryl- or heteroaryl-boronic acids.[9][10] This transformation is critical for building biaryl scaffolds common in pharmaceuticals.

Scientific Rationale and Causality

The primary challenge in using aryl chlorides as substrates is the strength of the C-Cl bond, which makes the rate-limiting oxidative addition step to the Pd(0) catalyst difficult compared to bromides or iodides.[2][11] To overcome this, modern catalyst systems are required.

Catalyst Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands stabilize the Pd(0) species and promote the oxidative addition into the C-Cl bond.[11][12] A pre-catalyst like XPhos-Pd-G3 is often used for its air-stability and high activity.

Base and Solvent: A suitable base is required to activate the boronic acid for the transmetalation step. Potassium phosphate (K₃PO₄) is often effective. A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic substrate and the inorganic base.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

3-Chloro-2-methylisonicotinic acid (or its ester derivative, 1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-5 mol%)

-

Ligand (e.g., XPhos, if not using a pre-catalyst)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Standard laboratory glassware, Schlenk line or glovebox

Procedure:

-

Setup: To a Schlenk flask, add the 3-Chloro-2-methylisonicotinic acid derivative (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst/ligand.

-

Inerting: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition/Reagent | Rationale |

| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or SPhos; XPhos-Pd-G3 | Bulky, electron-rich ligands are essential for C-Cl bond activation.[11] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Biphasic system to dissolve both organic and inorganic components. |

| Temperature | 80 - 110 °C | Higher temperature is often needed to facilitate oxidative addition. |

Key Application 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows for the direct displacement of the chloride at C3 by a variety of nucleophiles. This is a powerful, transition-metal-free method for introducing heteroatom substituents.

Scientific Rationale and Causality

SNAr reactions on pyridines proceed via a two-step addition-elimination mechanism.[3]

-

Addition: The nucleophile attacks the carbon bearing the leaving group (C3), forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the initial nucleophilic attack. The stability of the Meisenheimer complex is key. For attack at the C3 position of a pyridine, the negative charge cannot be delocalized onto the electronegative nitrogen atom via resonance, which typically makes C2 and C4 positions more reactive.[3] However, the presence of the electron-withdrawing carboxylic acid group at the C4 position significantly enhances the electrophilicity of the ring and helps stabilize the intermediate, making the reaction at C3 feasible, especially with strong nucleophiles and/or elevated temperatures.

Detailed Protocol: SNAr with an Amine Nucleophile

Materials:

-

3-Chloro-2-methylisonicotinic acid (1.0 equiv)

-

Amine nucleophile (e.g., morpholine, piperidine, 2.0-5.0 equiv)

-

A non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 3.0 equiv)

-

Polar aprotic solvent (e.g., DMSO, NMP, or Dioxane)

-

Microwave reactor (optional, but can significantly reduce reaction times)

Procedure:

-

Setup: In a pressure-rated vial, combine 3-Chloro-2-methylisonicotinic acid (1.0 equiv), the amine (2.0-5.0 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

-

Solvent: Add the polar aprotic solvent (e.g., DMSO).

-

Reaction: Seal the vial and heat the mixture. Conventionally, this may require temperatures of 100-160 °C for several hours. Using a microwave reactor, temperatures of 120-180 °C for 15-60 minutes are typical starting points.

-

Workup: After cooling, dilute the reaction mixture with water. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, acidify the aqueous layer carefully with HCl to pH ~4-5 (to protonate the product's carboxylic acid) and extract with an organic solvent like EtOAc.

-

Isolation: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate.

-

Purification: Purify by flash chromatography or recrystallization.

| Parameter | Recommended Condition/Reagent | Rationale |

| Nucleophile | Amines, Alkoxides, Thiolates | Strong nucleophiles are generally required. |

| Base | K₂CO₃, Cs₂CO₃, DIPEA | To neutralize the generated HCl and facilitate the reaction. |

| Solvent | DMSO, NMP, DMF | High-boiling, polar aprotic solvents stabilize the charged intermediate. |

| Temperature | 100 - 180 °C (Conventional or Microwave) | High energy is needed to overcome the activation barrier for C3 substitution. |

Conclusion

3-Chloro-2-methylisonicotinic acid is a trifunctional building block with immense potential for creating diverse and complex molecular architectures. By leveraging its distinct reactive sites—the carboxylic acid for amide couplings, and the C3-chloro position for either palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions—researchers can rapidly access a wide range of novel compounds. The protocols and insights provided in this guide offer a solid foundation for scientists and drug development professionals to effectively incorporate this versatile scaffold into their synthetic programs.

References

-

Wikipedia. (2023). Directed ortho metalation. Wikipedia. [Link]

- Gribble, G. W., et al. (1988). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Journal of Organic Chemistry.

-

Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Canadian Journal of Chemistry.

- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

ChemTube3D. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

-

Al-Zoubi, R. M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

- Kumar, A., & Kumar, A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. The Journal of Organic Chemistry.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

- Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview.

- Pace, V., & Holzer, W. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Gunda, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 8. Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]

- 11. 3-Chloro-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

functionalization of the pyridine ring in 3-Chloro-2-methylisonicotinic acid

Application Note: Functionalization of the Pyridine Ring in 3-Chloro-2-methylisonicotinic Acid

Executive Summary

3-Chloro-2-methylisonicotinic acid is a privileged scaffold in medicinal chemistry, offering a dense array of functional handles on a compact pyridine core. Its utility stems from the orthogonal reactivity of its three primary sites: the C4-carboxylic acid (nucleophilic/electrophilic anchor), the C3-chlorine (cross-coupling handle), and the C2-methyl group (lateral functionalization site).[1] Furthermore, the C5/C6-H bonds offer opportunities for late-stage editing via C-H activation.[1]

This guide provides validated protocols for selectively engaging each of these sites. Unlike standard reagents, this substrate presents specific challenges—notably steric crowding at the C3 position and the electronic deactivation of the ring—which require specialized catalytic systems.

Strategic Analysis & Reactivity Map

The molecule behaves as an electron-deficient heteroaromatic system.[1] The presence of the electron-withdrawing carboxylic acid at C4 and the electronegative chlorine at C3 creates a unique electronic push-pull system.[1]

-

C4-COOH (The Anchor): The most reactive site.[1] Should be protected (ester/amide) early if C3 or C2 chemistry requires basic or organometallic conditions to prevent catalyst poisoning or solubility issues.

-

C3-Cl (The Pivot): Sterically hindered by the ortho-methyl (C2) and ortho-acid (C4) groups.[1] Standard Suzuki conditions often fail; requires bulky, electron-rich phosphine ligands.[1]

-

C2-Me (The Arm): Benzylic-like reactivity.[1] Susceptible to radical halogenation or oxidation to the aldehyde/acid.

-

C5-H (The Editor): Accessible via carboxylate-directed C-H activation.[1][2]

Figure 1: Orthogonal reactivity map of 3-Chloro-2-methylisonicotinic acid.

Module 1: The Chlorine Handle (C3) – Sterically Demanding Cross-Coupling

The C3-chlorine is the most valuable handle for increasing molecular complexity but is notoriously difficult to engage due to the "ortho-effect" from the C2-methyl and C4-carboxylate.[1] Standard Pd(PPh3)4 conditions typically result in low yields or hydrodehalogenation.

Solution: Use of Buchwald’s biaryl phosphine ligands (SPhos or XPhos) . These ligands are bulky (facilitating reductive elimination) and electron-rich (facilitating oxidative addition into the hindered C-Cl bond).[1]

Protocol: Suzuki-Miyaura Coupling

Target: Synthesis of 3-aryl-2-methylisonicotinic acid derivatives.[1]

Reagents:

-

Substrate: Methyl 3-chloro-2-methylisonicotinate (1.0 equiv) [Note: Ester protection is recommended][1]

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)[1]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

-

Preparation: Charge a reaction vial with the ester substrate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Add degassed solvent (Toluene/Water).

-

Reaction: Heat the mixture to 100°C for 12–18 hours. Critical: Vigorous stirring is essential for the biphasic system.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Mechanism Insight: The SPhos ligand creates a "pocket" that protects the Pd center, allowing it to insert into the crowded C-Cl bond.[1] The methoxy groups on the ligand also provide hemilabile coordination, stabilizing the Pd(0) species.

Module 2: The Methyl Group (C2) – Lateral Functionalization